ethyl 4-((3-isopropoxypropyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-((3-isopropoxypropyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C17H28N2O4. This compound is characterized by its pyrrole ring structure, which is substituted with various functional groups, including an ethyl ester, a carbamoyl group, and an isopropoxypropyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 4-((3-isopropoxypropyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the carbamoyl and ester groups. The reaction conditions often include the use of reagents such as ethyl chloroformate, isopropylamine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Ethyl 4-((3-isopropoxypropyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Ethyl 4-((3-isopropoxypropyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl 4-((3-isopropoxypropyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in pharmacological studies or chemical synthesis .
Comparison with Similar Compounds
Ethyl 4-((3-isopropoxypropyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with similar compounds, such as:
Ethyl 4-((3-isopropoxypropyl)amino)carbonyl-1,3,5-trimethyl-1H-pyrrole-2-carboxylate: This compound has a similar structure but differs in the substitution pattern on the pyrrole ring.
3-Isopropoxypropylamine: This compound shares the isopropoxypropyl group but lacks the pyrrole ring and other functional groups present in the original compound. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-(3-propan-2-yloxypropylcarbamoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-6-21-16(20)14-11(4)13(12(5)18-14)15(19)17-8-7-9-22-10(2)3/h10,18H,6-9H2,1-5H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAUUQGTXCUCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCCOC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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